3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a phenyl group, a thiazole ring, and a pyrazole ring
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylpyrazole. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenyl and thiazole groups, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Chemical Reactions Analysis
3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a probe to study various biochemical pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
4-nitrophenylpyrazole: Lacks the phenyl and thiazole groups, resulting in different chemical and biological properties.
Phenylthiazole derivatives: These compounds contain the thiazole ring but lack the pyrazole and nitrophenyl groups, leading to variations in their reactivity and applications.
Pyrazolecarboxamide derivatives: These compounds have the pyrazole and carboxamide groups but differ in the substituents on the pyrazole ring, affecting their overall properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3S/c25-18(21-19-20-10-11-28-19)16-12-23(14-4-2-1-3-5-14)22-17(16)13-6-8-15(9-7-13)24(26)27/h1-12H,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSOPLAXYKLBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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